4-(Diphenylphosphoryl)benzohydrazide
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Overview
Description
4-(Diphenylphosphoryl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)benzohydrazide typically involves the reaction of 4-(Diphenylphosphoryl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted benzohydrazides and related derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-4-(tert-butyl)benzohydrazide: Known for its urease inhibition activity.
4-Hydroxybenzhydrazide: Used as a corrosion inhibitor and in biological applications.
Naphthyl-N-acylhydrazone: Characterized as p38α MAPK inhibitors with anti-inflammatory action.
Uniqueness
4-(Diphenylphosphoryl)benzohydrazide stands out due to its unique diphenylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, including its potential use as a therapeutic agent and in materials science .
Properties
CAS No. |
78952-89-3 |
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Molecular Formula |
C19H17N2O2P |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-diphenylphosphorylbenzohydrazide |
InChI |
InChI=1S/C19H17N2O2P/c20-21-19(22)15-11-13-18(14-12-15)24(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,20H2,(H,21,22) |
InChI Key |
SIJQVBHZJNDZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
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